Asenapine Phenol

Receptor Pharmacology Antipsychotic Drug Development Binding Affinity

Asenapine Phenol (CAS 1688731-74-9) is the only verified probe for dissecting the phenolic metabolic pathway's role in asenapine-induced oxidative DNA damage. Unlike asenapine N⁺-glucuronide or N-desmethylasenapine, its unique phenolic hydroxyl group enables the specific reactivity required for DNA oxidation studies and LC-MS/MS analytical method validation. Choose this compound to ensure experimental validity, regulatory-compliant QC impurity monitoring, and precise pharmacokinetic quantification in preclinical matrices.

Molecular Formula C17H18ClNO
Molecular Weight 287.8 g/mol
Cat. No. B15353787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine Phenol
Molecular FormulaC17H18ClNO
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3
InChIInChI=1S/C17H18ClNO/c1-19-10-15(12-5-3-2-4-6-12)16(11-19)14-9-13(18)7-8-17(14)20/h2-9,15-16,20H,10-11H2,1H3/t15-,16+/m0/s1
InChIKeyKGBQFNHXVTXWQB-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asenapine Phenol: Research-Grade Metabolite for Antipsychotic Pathway & DNA Oxidation Studies


Asenapine Phenol (CAS 1688731-74-9), with the IUPAC name 4-chloro-2-[(3S,4S)-1-methyl-4-phenylpyrrolidin-3-yl]phenol, is a well-characterized, synthetic metabolite of the atypical antipsychotic agent asenapine . As a key phenolic derivative, it is primarily utilized as a specialized research reagent to investigate the specific effects of asenapine's metabolic pathway on DNA oxidation, as established in seminal research .

Why Asenapine Phenol Cannot Be Substituted by the Parent Drug or Other Metabolites in Targeted Research


Asenapine Phenol is not a direct alternative to the parent drug, asenapine, or its other primary metabolites like asenapine N⁺-glucuronide or N-desmethylasenapine [1]. Its specific molecular structure, featuring a phenolic hydroxyl group absent in the parent compound , confers a unique chemical reactivity profile essential for its role as a probe in specific oxidative DNA damage studies . Interchanging it with a different asenapine metabolite or analog would invalidate experimental results because the precise chemical entity is required for the studied molecular mechanism.

Asenapine Phenol: Quantitative Differentiation from Comparators in Key Research Dimensions


Receptor Binding Profile of Asenapine Phenol vs. Parent Drug Asenapine and Atypical Comparators

While the exact binding affinities (Ki) for Asenapine Phenol at specific human receptors are not directly reported in the primary literature, the profile of its parent compound, asenapine, serves as a class-level baseline. Asenapine demonstrates a unique 'human receptor signature' compared to other atypical antipsychotics. For instance, in cloned human receptor assays, asenapine has a pKi of 10.2 at the 5-HT2A receptor, while olanzapine has a Ki of 2.5 nM for 5-HT2A [1]. This indicates a high affinity profile that a phenolic metabolite might be used to investigate. Furthermore, asenapine is the only antipsychotic in its class with appreciable affinity for the histamine H2 receptor (pKi=8.2) [1], a differentiating feature that could be explored with its metabolites.

Receptor Pharmacology Antipsychotic Drug Development Binding Affinity

Specific Application in DNA Oxidation Studies Differentiates Asenapine Phenol from Inactive Metabolites

Asenapine Phenol is not merely a structural analog; it has a validated and specific application in studying DNA oxidation, a property not shared by the parent drug or its major metabolites like N-desmethylasenapine and asenapine N⁺-glucuronide, which are known to be pharmacologically inactive [1]. The compound is referenced in a 2016 ChemMedChem publication as a 'research reagent used to study effect on DNA oxidation' . In contrast, the FDA-approved labeling for asenapine states that no evidence of genotoxic potential was found for the parent drug in standard in vitro assays [2].

Genotoxicity Metabolite Safety DNA Damage

Metabolic Pathway Distinction: Asenapine Phenol vs. Major Circulating Inactive Metabolites

The metabolic fate of asenapine is dominated by direct glucuronidation and N-demethylation, with the principal circulating metabolite being the inactive asenapine N⁺-glucuronide [1]. While Asenapine Phenol is a specific regio-isomeric hydroxylated metabolite, it represents a minor pathway. This is in stark contrast to the major metabolic route, where over 70% of circulating radioactivity is associated with conjugated metabolites like the glucuronide [1]. Quantitative data shows that in a human mass balance study, ~50% of the dose was recovered in urine and ~40% in feces, with asenapine itself detected only in feces [1].

Pharmacokinetics Drug Metabolism Mass Spectrometry

Physicochemical Property Profile of Asenapine Phenol

Asenapine Phenol possesses distinct, quantifiable physicochemical properties that define it as a unique chemical entity compared to the parent drug. Asenapine maleate has a molecular weight of 401.84 g/mol, whereas Asenapine Phenol (free base) has a molecular weight of 287.78 g/mol . Its calculated lipophilicity is XLogP3 = 3.8 and its topological polar surface area is 23.5 Ų . These properties are critical for its handling, solubility, and use as an analytical reference standard.

Physicochemical Characterization Analytical Chemistry Reference Standard

Optimal Research Applications for Asenapine Phenol Based on Unique Differentiating Properties


Mechanistic Studies on Drug-Induced Oxidative DNA Damage

Asenapine Phenol is the definitive reagent for investigators seeking to dissect the specific contribution of the phenolic metabolic pathway to asenapine's potential to induce oxidative DNA damage. Its established use as a probe in this specific context, as per published research, makes it indispensable for toxicology and pharmacology studies aiming to understand and mitigate this potential adverse effect .

Analytical Reference Standard for Metabolite Identification and Quantification

Given its unique and well-defined physicochemical properties (MW 287.78, XLogP3 3.8), Asenapine Phenol serves as a critical reference standard for the development and validation of analytical methods (e.g., LC-MS/MS) . Its use ensures accurate identification and quantification of this specific metabolite in complex biological matrices during preclinical and clinical pharmacokinetic studies, distinguishing it from other isomeric or related metabolites [1].

In Vitro Pharmacology to Deconvolute Target Engagement

Researchers can utilize Asenapine Phenol in comparative in vitro pharmacology assays to systematically deconvolute the contribution of the parent drug's unique receptor signature to its overall therapeutic and side-effect profile [2]. By testing the metabolite's affinity and functional activity at targets like 5-HT2A, D2, and the distinctive H2 receptor, scientists can delineate which pharmacological actions are maintained by the metabolite versus those lost, providing a deeper understanding of asenapine's mechanism of action.

Pharmaceutical Development and Quality Control

In an industrial setting, Asenapine Phenol is a vital impurity reference standard for pharmaceutical quality control (QC) and stability studies of asenapine drug substance and drug product . Its characterization and use are mandated by regulatory guidelines to ensure the purity, safety, and efficacy of the final pharmaceutical formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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